molecular formula C7H3BrO2S B15336465 5-Bromobenzo[d][1,3]dioxole-2-thione

5-Bromobenzo[d][1,3]dioxole-2-thione

Cat. No.: B15336465
M. Wt: 231.07 g/mol
InChI Key: PVKQBZGVDHUKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a bromine atom and a thione group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d][1,3]dioxole-2-thione typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a thione group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. After bromination, the thione group can be introduced using reagents such as carbon disulfide and a base like sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d][1,3]dioxole-2-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromobenzo[d][1,3]dioxole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d][1,3]dioxole-2-thione involves its interaction with various molecular targets. The bromine atom and thione group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations that further influence its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-benzodioxole
  • 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
  • 6-Bromobenzo[d][1,3]dioxole-5-yl)methanol

Uniqueness

5-Bromobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a bromine atom and a thione group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and biological activities.

Properties

Molecular Formula

C7H3BrO2S

Molecular Weight

231.07 g/mol

IUPAC Name

5-bromo-1,3-benzodioxole-2-thione

InChI

InChI=1S/C7H3BrO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H

InChI Key

PVKQBZGVDHUKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=S)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.